molecular formula C16H14N4O2S B12004903 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide CAS No. 1129272-25-8

4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide

Cat. No.: B12004903
CAS No.: 1129272-25-8
M. Wt: 326.4 g/mol
InChI Key: WMEUHDPAOLMAES-UHFFFAOYSA-N
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Description

4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide is a synthetic organic compound with the molecular formula C16H14N4O2S. It is characterized by the presence of an azo group (-N=N-) linking a naphthylamine moiety to a benzenesulfonamide group. This compound is part of the azo dye family, known for their vivid colors and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonamide under alkaline conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that interact with enzymes and other proteins. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects. The sulfonamide group also contributes to its biological activity by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide is unique due to its specific combination of the naphthylamine and benzenesulfonamide moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

1129272-25-8

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H14N4O2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)20-19-11-5-7-12(8-6-11)23(18,21)22/h1-10H,17H2,(H2,18,21,22)

InChI Key

WMEUHDPAOLMAES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)N

Origin of Product

United States

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